3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine
Description
3-(tert-Butyl)-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine is a benzoxazine derivative characterized by a bicyclic structure containing oxygen and nitrogen atoms. The tert-butyl group at the 3-position introduces steric bulk, while the 4-chlorophenylsulfonyl moiety at the 4-position provides strong electron-withdrawing properties. Benzoxazines are widely studied for their applications in medicinal chemistry (e.g., enzyme inhibition) and materials science due to their rigid heterocyclic framework .
Properties
IUPAC Name |
3-tert-butyl-4-(4-chlorophenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3S/c1-18(2,3)17-12-23-16-7-5-4-6-15(16)20(17)24(21,22)14-10-8-13(19)9-11-14/h4-11,17H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYKWMRVLAFKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine (CAS Number: 478048-81-6) is a synthetic compound belonging to the benzoxazine family. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound, such as the tert-butyl group and sulfonyl moiety, may influence its interaction with biological targets.
- Molecular Formula : C19H22ClNO3S
- Molecular Weight : 379.9 g/mol
- Boiling Point : 502.6 ± 60.0 °C (predicted)
- Density : 1.265 ± 0.06 g/cm³ (predicted)
- pKa : -2.45 ± 0.40 (predicted) .
The mechanism of action of this compound involves its ability to interact with various biological targets. It is hypothesized that the compound may act by:
- Binding to specific receptors or enzymes, leading to modulation of their activity.
- Exhibiting antagonistic effects on serotonin receptors, particularly the 5HT3 receptor, which is linked to various physiological responses including nausea and anxiety .
Antimicrobial Properties
Research indicates that benzoxazine derivatives exhibit significant antimicrobial activity. The presence of the sulfonyl group in this compound enhances its potential as an antimicrobial agent. Specific studies have shown:
- Compounds similar to this compound have been tested for their efficacy against various bacterial strains, demonstrating promising results .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties:
- Preliminary studies indicate that benzoxazine derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- The sulfonamide group has been associated with enhanced cytotoxicity against certain cancer cell lines .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Serotonin Receptor Antagonism :
- Antimicrobial Efficacy Assessment :
Data Table: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Receptor Affinity (Ki) |
|---|---|---|---|
| Benzoxazine A | Moderate | High | 0.019 nM |
| Benzoxazine B | High | Moderate | Not reported |
| This compound | Promising | Potentially high | Not yet determined |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine, we analyze structurally related benzoxazine derivatives. Key differences in substituents, molecular weight, and functional groups are highlighted below.
Table 1: Structural and Functional Comparison
Key Comparative Insights
The trifluoromethylphenyl methanone group in ’s compound provides even stronger electron withdrawal, which may increase reactivity in electrophilic substitution reactions .
This contrasts with smaller substituents like methyl groups () or hydrogen-bonding nitrobenzyl groups ().
Solubility and Lipophilicity: Sulfonyl and trifluoromethyl groups (target compound and ) generally reduce solubility in nonpolar solvents compared to methyl or methoxy substituents (). The pyrimidine-carbonyl group in ’s compound introduces polarity, favoring aqueous solubility over the target compound’s sulfonyl group .
Biological Relevance :
- Sulfonyl-containing benzoxazines (e.g., the target compound) are often explored as protease inhibitors due to their ability to mimic peptide substrates. In contrast, nitro or trifluoromethyl derivatives () may target oxidative stress pathways .
Structural Analysis and Crystallography
Crystallographic data for benzoxazine derivatives are typically resolved using programs like SHELXL (), which is critical for confirming substituent orientation and intermolecular interactions. For instance, the tert-butyl group’s spatial arrangement in the target compound could lead to distinct packing patterns compared to planar nitrobenzyl analogs () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
